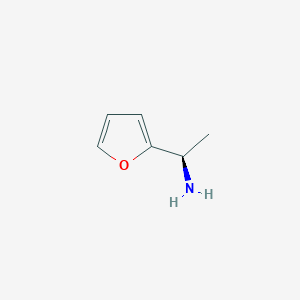

(1R)-1-(furan-2-yl)ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

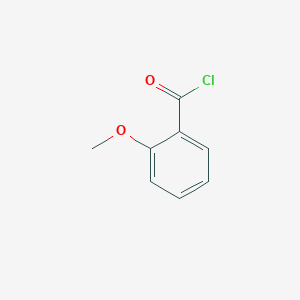

“(1R)-1-(furan-2-yl)ethan-1-amine” is a chemical compound with the CAS Number: 132523-44-5 . It has a molecular weight of 111.14 . The compound is typically in the form of a white to yellow liquid .

Molecular Structure Analysis

The IUPAC name for this compound is (1R)-1-(2-furyl)ethanamine . The InChI code for this compound is 1S/C6H9NO/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3/t5-/m1/s1 .Physical And Chemical Properties Analysis

“(1R)-1-(furan-2-yl)ethan-1-amine” is a white to yellow liquid . The compound has a molecular weight of 111.14 .Aplicaciones Científicas De Investigación

Synthesis and Catalysis : A study by Friedrich, Wächtler, and Meijere (2002) demonstrated the synthesis of 1,2,4-trisubstituted pyrroles using 2-(Acylmethylene)propanediol diacetates, which readily cyclize under acidic conditions to give furans. The reaction with primary amines under palladium catalysis yielded moderate to good yields of the pyrroles (M. Friedrich, A. Wächtler, & A. Meijere, 2002).

Polymer Chemistry : Triki et al. (2013) synthesized polyesteramides using a biobased diester derived from furan, which showed thermal stability and amorphous nature. The study highlighted furan-based compounds' potential in developing sustainable polymeric materials (Rania Triki, M. Abid, M. Tessier, S. Abid, R. Gharbi, & A. Fradet, 2013).

Renewable Chemicals Synthesis : Jiang et al. (2020) reported the efficient preparation of furan-derived amines from furfural, highlighting the role of furan derivatives in generating valuable amine intermediates from biomass (Shi Jiang, Wahiba Ramdani, E. Muller, Changru Ma, M. Pera‐Titus, F. Jérôme, & Karine De Oliveira Vigiera, 2020).

Synthesis of Amino Acids and Amines : Demir, Seşenoğlu, and Ülkü (2003) described an enantioselective synthesis of furan-2-yl amines and amino acids, showcasing the potential of these compounds in creating chiral building blocks for pharmaceuticals (A. Demir, Ozge Seşenoğlu, & D. Ülkü, 2003).

Optical Materials : Lukes et al. (2003) investigated the optical properties of furanic compounds, contributing to the understanding of their potential applications in optoelectronic materials (Vladimír Lukes, M. Breza, D. Végh, P. Hrdlovič, & V. Laurinc, 2003).

Sustainable Chemistry : Liu et al. (2017) explored the reactivity of renewable amide 3-acetamido-5-acetylfuran, leading to the formation of amino-substituted furan and alcohol derivatives, furthering the development of sustainable chemistry (Yi Liu, Cosima Stähler, Jennifer N. Murphy, Brandon J. Furlong, & Francesca M. Kerton, 2017).

Safety And Hazards

Propiedades

IUPAC Name |

(1R)-1-(furan-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXGCMLOKDKUAX-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426952 |

Source

|

| Record name | (1R)-1-(furan-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(furan-2-yl)ethan-1-amine | |

CAS RN |

132523-44-5 |

Source

|

| Record name | (1R)-1-(furan-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Thiazol-2-yl)phenyl]propionic Acid](/img/structure/B140869.png)